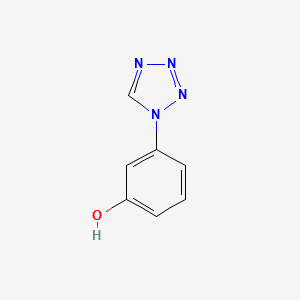

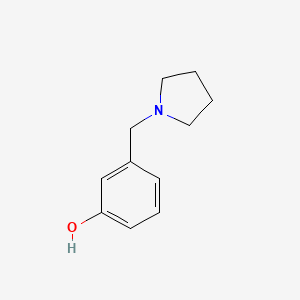

3-(Pyrrolidin-1-ylmethyl)phenol

Vue d'ensemble

Description

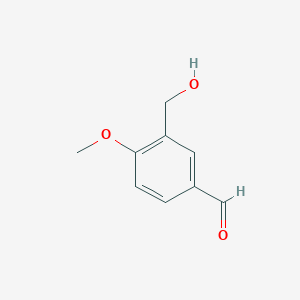

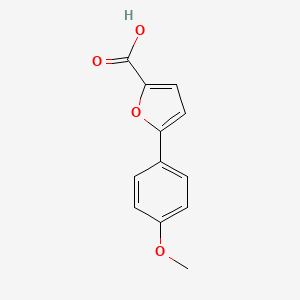

3-(Pyrrolidin-1-ylmethyl)phenol is a chemical compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The pyrrolidine ring is a common feature in many bioactive compounds and is often used in the development of drugs .

Synthesis Analysis

The synthesis of pyrrolidine derivatives has been a topic of interest in recent years. Various synthetic strategies have been used, including ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings . For instance, a new alkylaminophenol compound was synthesized by the Petasis reaction .Molecular Structure Analysis

The molecular structure of 3-(Pyrrolidin-1-ylmethyl)phenol is characterized by the presence of a pyrrolidine ring . This ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring also leads to increased three-dimensional coverage, a phenomenon known as "pseudorotation" .Chemical Reactions Analysis

The pyrrolidine ring in 3-(Pyrrolidin-1-ylmethyl)phenol can undergo various chemical reactions. These reactions are often used to modify the structure of the molecule and create new compounds with different biological profiles .Applications De Recherche Scientifique

Drug Discovery

The compound “3-(Pyrrolidin-1-ylmethyl)phenol” is a type of alkylaminophenol, which is a class of heterocycle compounds containing amine and phenol groups . These compounds are frequently used in drug discovery due to their biological significance . The pyrrolidine ring, a five-membered nitrogen heterocycle, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by its ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring .

Cancer Treatment

Alkylaminophenols, including “3-(Pyrrolidin-1-ylmethyl)phenol”, have been used frequently in cancer treatment . The diversity of cancer species has led to biologically active compounds being used as pharmaceutical ingredients. Therefore, the discovery of new compounds having antiproliferative action against cancer cells is very important .

Antioxidant Properties

Alkylaminophenols, including “3-(Pyrrolidin-1-ylmethyl)phenol”, have high antioxidant properties . This makes them preferred in medical applications .

Synthesis via Petasis Reaction

The compound “3-(Pyrrolidin-1-ylmethyl)phenol” can be synthesized by the Petasis reaction . This reaction occurs between aldehyde, amine, and boronic acid . The mild reaction conditions make it preferred in many applications .

Safety and Hazards

3-(Pyrrolidin-1-ylmethyl)phenol is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye damage, respiratory irritation, and is harmful if swallowed or inhaled . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using the product only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .

Orientations Futures

The use of pyrrolidine derivatives, including 3-(Pyrrolidin-1-ylmethyl)phenol, in drug discovery is a promising area of research . Future work could focus on improving the selectivity of the photocatalytic benzene oxidation reaction, which is used in the synthesis of phenol . Additionally, the design of new pyrrolidine compounds with different biological profiles could be an interesting direction for future research .

Mécanisme D'action

Target of Action

It’s known that the pyrrolidine ring, a key component of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space .

Mode of Action

The pyrrolidine ring and its derivatives have been associated with various bioactive molecules with target selectivity . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Biochemical Pathways

Compounds containing the pyrrolidine ring have been associated with a variety of biological activities . The influence of steric factors on biological activity has been investigated, describing the structure–activity relationship (SAR) of the studied compounds .

Pharmacokinetics

The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

The compound is synthesized by the petasis reaction and is considered a biologically important alkylaminophenol compound . The molecular properties of alkylaminophenol compounds are theoretically and experimentally compatible .

Action Environment

It’s known that the reaction conditions of the petasis reaction, which is used to synthesize this compound, are mild, making it preferred in many applications .

Propriétés

IUPAC Name |

3-(pyrrolidin-1-ylmethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c13-11-5-3-4-10(8-11)9-12-6-1-2-7-12/h3-5,8,13H,1-2,6-7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHXZWASTUWHFBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=CC(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10357895 | |

| Record name | Phenol, 3-(1-pyrrolidinylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10357895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Pyrrolidin-1-ylmethyl)phenol | |

CAS RN |

69383-70-6 | |

| Record name | Phenol, 3-(1-pyrrolidinylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10357895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzylideneamino)-3-[(4-fluorophenyl)methoxy]thiophene-2-carboxamide](/img/structure/B1300705.png)

![3-[(4-fluorobenzyl)oxy]-N'-[(E)-4-pyridinylmethylidene]-2-thiophenecarbohydrazide](/img/structure/B1300708.png)

![Methyl 5-nitrobenzo[b]thiophene-2-carboxylate](/img/structure/B1300712.png)

![2-oxo-1-[(E)-3-phenyl-2-propenyl]-4-(2-thienyl)-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B1300720.png)

![4-{[(2,5-Dimethyl-furan-3-carbonyl)-amino]-methyl}-5-methyl-furan-2-carboxylic acid](/img/structure/B1300732.png)

![2-[(Furan-2-ylmethyl)-amino]-N-p-tolyl-acetamide](/img/structure/B1300741.png)